3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid
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Overview
Description
3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids by the replacement of one oxygen atom with a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-2-hydroxybenzoic acid with a thiol reagent under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfonic acids, thiols, and substituted benzene derivatives. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzene derivatives and thiocarboxylic acids, such as:
- 3-Fluoro-2-hydroxybenzoic acid
- 3-Fluoro-4-hydroxybenzoic acid
- Thiobenzoic acid
Uniqueness
3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid is unique due to its specific combination of fluorine, hydroxyl, and carbothioic S-acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
705950-02-3 |
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Molecular Formula |
C7H5FO2S |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-fluoro-2-hydroxybenzenecarbothioic S-acid |
InChI |
InChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) |
InChI Key |
SNPJSQAASIVTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(=O)S |
Origin of Product |
United States |
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